N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the kinetics and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Synthesis and Antibacterial Activity
- Compounds incorporating the 1,3,4-oxadiazole moiety, similar to the chemical structure , have been synthesized and evaluated for their antibacterial properties. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Khalid et al., 2016).
Biological Evaluation for Alzheimer’s Disease
- Research into N-substituted derivatives related to this compound has been conducted to identify new drug candidates for Alzheimer’s disease. These studies involved synthesizing various derivatives and evaluating their enzyme inhibition activity against acetyl cholinesterase (AChE), a target for Alzheimer’s treatment. Some synthesized compounds showed promise as potential drug candidates, offering a new avenue for Alzheimer’s disease therapy (Rehman et al., 2018).
Anticancer Potential
- Investigations have also been carried out on derivatives of the 1,3,4-oxadiazole and piperidine nucleus for their anticancer activity. These studies synthesized and tested various compounds for their ability to inhibit cancer cell growth. Some derivatives demonstrated low IC50 values, indicating strong anticancer potential relative to known drugs. This research underscores the therapeutic usefulness of these compounds in cancer treatment (Rehman et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-25-11-14-18-19-16(24-14)17-15(21)12-5-7-13(8-6-12)26(22,23)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUKLJNZMRDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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